molecular formula C15H11ClF3NO2 B5813382 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide

Cat. No.: B5813382
M. Wt: 329.70 g/mol
InChI Key: JNTUIIWGUNMKDB-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which significantly influences its chemical properties and potential applications. The compound is of interest in various fields, including medicinal chemistry, due to its unique structural features and potential biological activities.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO2/c1-22-13-5-3-2-4-10(13)14(21)20-12-8-9(15(17,18)19)6-7-11(12)16/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTUIIWGUNMKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2-methoxybenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions may include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to reflux conditions.
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethyl groups on the benzene ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond yields 2-chloro-5-(trifluoromethyl)aniline and 2-methoxybenzoic acid.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cellular membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(trifluoromethyl)aniline
  • 2-methoxybenzoic acid
  • N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide is unique due to the combination of its trifluoromethyl group and methoxybenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced lipophilicity and potential biological activities set it apart from other similar compounds .

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